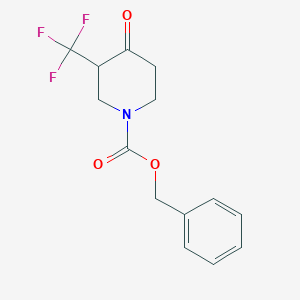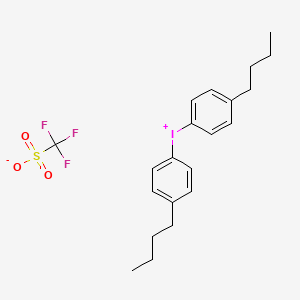
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as oxidizing agents and photoinitiators. The compound is characterized by the presence of two 4-butylphenyl groups attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-butylphenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 4-butylphenyl iodide with an oxidizing agent in the presence of a trifluoromethanesulfonate source. One common method involves the use of peracetic acid or hydrogen peroxide as the oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate iodonium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Photoinitiation: It can generate reactive species upon exposure to light, making it useful as a photoinitiator in polymerization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and solvents like dichloromethane. The reaction is typically carried out at room temperature.
Substitution: Nucleophiles such as amines, thiols, and carboxylates are used. The reaction conditions vary depending on the nucleophile but often involve mild temperatures and organic solvents.
Photoinitiation: UV light or visible light sources are used to initiate the reaction, often in the presence of monomers or oligomers for polymerization.
Major Products Formed
Oxidation: Aldehydes or ketones are the major products.
Substitution: The major products are the substituted aryl compounds.
Photoinitiation: Polymers or cross-linked networks are formed as major products.
科学的研究の応用
Bis(4-butylphenyl)iodonium trifluoromethanesulfon
特性
分子式 |
C21H26F3IO3S |
|---|---|
分子量 |
542.4 g/mol |
IUPAC名 |
bis(4-butylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H26I.CHF3O3S/c1-3-5-7-17-9-13-19(14-10-17)21-20-15-11-18(12-16-20)8-6-4-2;2-1(3,4)8(5,6)7/h9-16H,3-8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
IYNIULKIPTVBEW-UHFFFAOYSA-M |
正規SMILES |
CCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



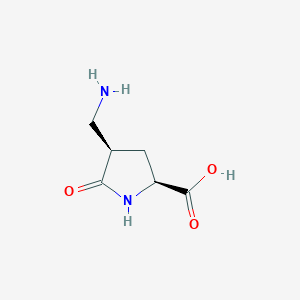
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)

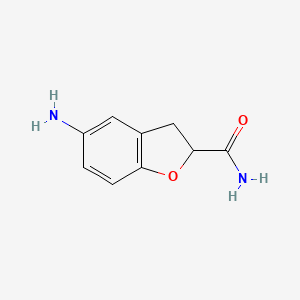
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
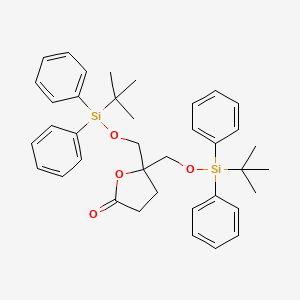
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
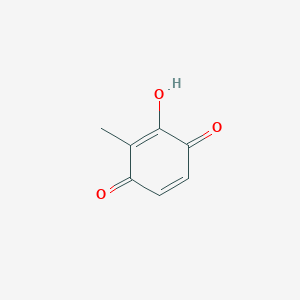
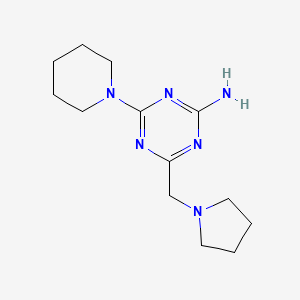

![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

